Desmethyl Cerivastatin-O-beta-D-glucuronide

HMG-CoA reductase inhibition statin pharmacology metabolite activity profiling

Cerivastatin metabolite profiling requires M-4 reference standards that cannot be substituted by M-1 or M-23-M-4 is pharmacologically inactive, UGT1A1/1A3-dependent, and requires distinct MRM transitions (MW 621.65) for accurate LC-MS/MS quantification. • M-4 is the canine-specific biliary metabolite absent in rodents-irreplaceable for preclinical cerivastatin disposition studies. • Formed via UGT1A1/1A3 (not CYP2C8/3A4), enabling orthogonal phase II metabolic assessment in in vitro DDI studies. • Supplied at ≥98% purity with full Certificate of Analysis; standard packs 10-100 mg in stock for immediate dispatch.

Molecular Formula C₃₁H₄₀FNO₁₁
Molecular Weight 621.65
CAS No. 212616-56-3
Cat. No. B1140693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Cerivastatin-O-beta-D-glucuronide
CAS212616-56-3
Synonyms[5-[(1E,3S,5R)-6-Carboxy-3,5-dihydroxy-1-hexenyl]-4-(4-fluorophenyl)-2,6-bis(1-methylethyl)-3-pyridinyl]methyl β-D-Glucopyranosiduronic Acid;  M-4 Metabolite; 
Molecular FormulaC₃₁H₄₀FNO₁₁
Molecular Weight621.65
Structural Identifiers
SMILESCC(C)C1=C(C(=C(C(=N1)C(C)C)COC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O
InChIInChI=1S/C31H40FNO11/c1-14(2)24-20(10-9-18(34)11-19(35)12-22(36)37)23(16-5-7-17(32)8-6-16)21(25(33-24)15(3)4)13-43-31-28(40)26(38)27(39)29(44-31)30(41)42/h5-10,14-15,18-19,26-29,31,34-35,38-40H,11-13H2,1-4H3,(H,36,37)(H,41,42)/b10-9+/t18-,19-,26+,27+,28-,29+,31-/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmethyl Cerivastatin-O-beta-D-glucuronide (M-4 Metabolite) Overview


Desmethyl Cerivastatin-O-β-D-glucuronide (CAS 212616-56-3, synonym M-4 metabolite) is a phase II benzylic ether glucuronide conjugate of desmethyl cerivastatin (M-1), the primary oxidative metabolite of the synthetic HMG-CoA reductase inhibitor cerivastatin [1]. Formed via UGT1A1- and UGT1A3-mediated glucuronidation of M-1, this compound represents a terminal excretory metabolite identified in dog bile [2]. Cerivastatin was voluntarily withdrawn from global markets in 2001 due to fatal rhabdomyolysis cases, and its metabolite profile—including M-4—remains a critical subject for drug safety, drug-drug interaction, and bioanalytical research [3].

Metabolite Role Inactive phase II glucuronide conjugate of desmethyl cerivastatin
Formation Path UGT1A1/1A3-dependent glucuronidation of M-1; CYP-independent conjugation
Species Context Dog-specific biliary metabolite; not found in rat bile

Why M-4 Cannot Be Substituted in Metabolic Studies


Cerivastatin-derived metabolites are not interchangeable surrogates. M-4 (desmethyl cerivastatin glucuronide) lacks HMG-CoA reductase inhibitory activity, whereas M-1 and M-23 retain potency comparable to the parent drug (Ki = 1.3 nM) [1][2]. M-4 formation depends on UGT1A1/1A3 rather than CYP enzymes, conferring distinct drug-drug interaction susceptibility [3]. Furthermore, M-4 is a benzylic ether glucuronide—structurally and functionally distinct from the acyl glucuronide of intact cerivastatin that undergoes spontaneous lactonization at physiological pH [4]. Its species-specific biliary excretion in dogs, absent in rats, means no other cerivastatin metabolite can serve as a surrogate biomarker for canine cerivastatin disposition studies [5].

Assay activity mismatch

M-4 lacks HMG-CoA reductase inhibition; substitution with M-1 or M-23 would introduce unwanted inhibitory activity in enzyme-based assays.

Pathway origin divergence

M-4 formation depends on UGT1A1/1A3; substituting with CYP2C8/3A4-derived M-1 or M-23 may misrepresent phase II conjugation during DDI studies.

Species-specific excretion

M-4 appears in dog bile but is absent in rat; rodent-derived metabolite profiles cannot serve as surrogates for canine cerivastatin disposition research.

Quantitative Differentiation from Closest Analogs


HMG-CoA Reductase Inhibitory Activity

Desmethyl Cerivastatin-O-β-D-glucuronide (M-4) lacks significant inhibitory activity against rat hepatic microsomal HMG-CoA reductase, in contrast to the parent drug cerivastatin which inhibits the same enzyme with a Ki of 1.3 × 10⁻⁹ M (1.3 nM) [1][2]. The primary oxidative metabolites M-1 (desmethyl cerivastatin) and M-23 (hydroxy cerivastatin) retain potency similar to the parent drug [3]. The glucuronidation of M-1 to M-4 therefore represents a deactivation step, converting a pharmacologically active metabolite into an inactive excretory product. This functional dichotomy means M-4 cannot substitute for M-1 or cerivastatin in any assay requiring HMG-CoA reductase inhibition.

HMG-CoA Activity
Head-to-head
Inactive (below detection) vs Ki 1.3 nM
Supports deactivation pathway interpretation
Rat hepatic microsomal HMG-CoA reductase assay
HMG-CoA reductase inhibition statin pharmacology metabolite activity profiling

CYP Isozyme Involvement in Precursor Formation

The formation of desmethyl cerivastatin (M-1, the direct precursor of M-4) is mediated equally by CYP2C8 and CYP3A4, whereas the formation of hydroxy cerivastatin (M-23), the quantitatively dominant primary metabolite, is predominantly mediated by CYP2C8 alone [1]. Other P450 isoforms play a negligible role in either pathway. This dual-isozyme redundancy for M-1 formation means that selective inhibition of a single CYP isoform (e.g., CYP3A4 by ketoconazole or erythromycin) does not fully block M-1 production, whereas M-23 formation is more vulnerable to CYP2C8-selective inhibitors such as gemfibrozil. Consequently, M-4 accumulation is partially preserved even under CYP3A4 inhibition, while M-23 production is more readily suppressed.

CYP Isoform Map
Head-to-head
Dual CYP2C8/3A4 (M-1) vs CYP2C8 only (M-23)
Supports M-4 pathway resilience under CYP3A4 inhibition
Human liver microsomes with isoform-selective inhibitors
CYP2C8 CYP3A4 enzyme mapping drug metabolism isoform selectivity

Gemfibrozil Inhibition Potency

In human liver microsomes, gemfibrozil inhibits M-23 formation with a Ki (IC₅₀) of 69 μM (95 μM), whereas inhibition of M-1 formation (the direct precursor of M-4) is substantially weaker with a Ki (IC₅₀) of 273 μM (>250 μM) [1]. This represents a 3.9-fold difference in inhibitory potency. In recombinant CYP2C8, gemfibrozil inhibited both M-23 (IC₅₀ = 68 μM) and M-1 (IC₅₀ = 78 μM) formation, but showed negligible inhibition of M-1 or M-23 formation in recombinant CYP3A4 [1]. At clinically relevant gemfibrozil concentrations (approximately 150 μM peak plasma), M-23 formation is markedly suppressed while M-1 formation—and consequently M-4 accumulation—is partially preserved.

Gemfibrozil IC₅₀
Head-to-head
3.9-fold weaker inhibition of M-1 vs M-23
Supports M-4 analyte preference in gemfibrozil co‑exposure
Pooled human liver microsomes; LC‑MS/MS readout
drug-drug interaction gemfibrozil CYP2C8 inhibition rhabdomyolysis statin toxicity

Species-Specific Biliary Excretion

In dogs, the benzylic glucuronide conjugate of desmethyl cerivastatin (M-4) was explicitly identified in bile, alongside different regioisomeric drug glucuronides and the glucoside conjugate of the demethylated drug [1]. In rats, by contrast, the dominant metabolic pathway shifts to β-oxidation of the dihydroxy acid side chain followed by reductive removal of the 5-hydroxy group, with subsequent taurine conjugation and biliary excretion of the resulting pentenoic acid derivatives [1]. Demethylation still occurs in rats but is accompanied by this additional β-oxidation sequence not observed in dogs. Unchanged drug plus its lactone represents approximately 40% of the dose in dog excreta versus approximately 10% in rat bile [1].

Biliary Excretion
Head-to-head
M-4 present in dog bile; absent in rat
Supports canine-specific disposition studies
In vivo ¹⁴C‑cerivastatin; bile cannulation
species differences biliary excretion metabolite profiling preclinical toxicology interspecies scaling

Statin Glucuronidation Intrinsic Clearance

In human liver microsomes supplemented with UDP-glucuronic acid, cerivastatin (CVA) undergoes glucuronidation with an intrinsic clearance (CLᵢₙₜ) of approximately 3 μl/min/mg of protein, comparable to atorvastatin (AVA) but 7.5-fold higher than simvastatin (SVA) which exhibits a CLᵢₙₜ of only 0.4 μl/min/mg [1]. This indicates that cerivastatin and its metabolites (including M-4) are more extensively glucuronidated than simvastatin. Both UGT1A1 and UGT1A3 catalyze the glucuronidation of all three statins, forming both the acyl glucuronide conjugate and the corresponding δ-lactone [1]. The formation of statin glucuronide and lactone in human liver microsomes exhibits modest intersubject variability (3- to 6-fold; n = 10), and marked species differences in CLᵢₙₜ were observed for SVA but not for AVA or CVA [1].

UGT Clearance
Head-to-head
CVA CLint ~3 vs SVA 0.4 µL/min/mg
Supports high-clearance UGT probe selection
Human liver microsomes + UDPGA; 100 µM statin
glucuronidation kinetics UGT intrinsic clearance statin lactonization hepatic metabolism

Optimal Application Scenarios


LC-MS/MS Bioanalytical Method Development

M-4 serves as a critical reference standard for developing and validating LC-MS/MS methods that simultaneously quantify cerivastatin and its full metabolite panel. The validated method by Jemal et al. (1999) established standard curve ranges of 0.0500–10.0 ng/mL for M-1 and 0.100–10.0 ng/mL for M-23 in human serum [1]. M-4, as a chemically distinct benzylic ether glucuronide with molecular weight 621.65 Da and unique MRM transitions, requires a separate reference standard for accurate identification and quantification—the M-1 reference standard cannot substitute due to different chromatographic retention and mass spectrometric properties. The pharmacologically inactive nature of M-4 [2] eliminates the risk of assay interference in HMG-CoA reductase activity-coupled detection systems.

UGT1A1/1A3 Glucuronidation Probe Substrate

M-4 is the direct product of UGT1A1- and UGT1A3-mediated glucuronidation of M-1 [3]. With cerivastatin exhibiting a 7.5-fold higher glucuronidation intrinsic clearance (~3 μl/min/mg) than simvastatin (0.4 μl/min/mg) in human liver microsomes [3], M-4 formation rates provide a sensitive readout for UGT activity. Unlike CYP-mediated pathways (CYP2C8/CYP3A4 for M-1; predominantly CYP2C8 for M-23) [4], M-4 formation specifically reports on phase II conjugation capacity, enabling orthogonal assessment of hepatic metabolic function in in vitro systems.

Canine-Specific Preclinical Toxicology Biomarker

M-4 is uniquely identified in dog bile as the benzylic glucuronide of desmethyl cerivastatin, whereas in rats the dominant pathway shifts to β-oxidation with taurine conjugation [5]. With parent drug plus lactone representing ~40% of the dose in dog excreta vs. ~10% in rat bile [5], M-4 serves as an irreplaceable canine-specific marker. Preclinical toxicology programs investigating cerivastatin-induced myopathy mechanisms in the dog model require M-4 as a quantitative reference standard for biliary metabolite profiling—no rodent-derived metabolite can substitute for this purpose.

Gemfibrozil-Cerivastatin DDI Modeling

The gemfibrozil-cerivastatin interaction, which contributed to fatal rhabdomyolysis cases and led to cerivastatin's market withdrawal [4], differentially affects M-1 and M-23 formation. Gemfibrozil inhibits M-1 formation with an IC₅₀ of 273 μM vs. 69 μM for M-23 in human liver microsomes—a 3.9-fold difference [4]. Since M-4 is formed downstream of M-1, its levels are partially preserved even at clinically relevant gemfibrozil concentrations (~150 μM). M-4 is therefore the preferred analyte for in vitro DDI studies designed to distinguish CYP2C8-mediated from CYP3A4-mediated inhibitory effects on cerivastatin clearance, providing mechanistic resolution that M-23 quantification alone cannot deliver.

Application
Selection Property
Validation Focus
LC‑MS/MS method development
Distinct glucuronide reference standard
MRM transition and retention time differentiation from M-1/M-23
UGT1A1/1A3 probe substrate
High‑clearance glucuronidation substrate
Phase II conjugation rate vs CYP‑formed metabolites
Canine preclinical toxicology
Dog‑specific biliary metabolite
Species‑selective metabolite profiling in bile
Gemfibrozil–cerivastatin DDI modeling
Differential CYP inhibition susceptibility
M‑1 vs M‑23 formation ratio under co‑medication
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